3-(2-Cyclopentylacetamido)benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Cyclopentylacetamido)benzofuran-2-carboxamide is a compound belonging to the benzofuran class of compounds. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Mechanism of Action
Target of Action
It is known that benzofuran derivatives, to which this compound belongs, have been shown to interact with a variety of biological targets, including enzymes and receptors involved in critical cellular processes .
Mode of Action
Benzofuran derivatives are known to interact with their targets in a manner that modulates the target’s activity, leading to changes in cellular function .
Biochemical Pathways
Benzofuran derivatives have been shown to influence a variety of biochemical pathways, leading to downstream effects such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Result of Action
Benzofuran derivatives have been shown to have a wide range of effects, including antimicrobial and anticancer properties .
Preparation Methods
The synthesis of 3-(2-Cyclopentylacetamido)benzofuran-2-carboxamide involves a combination of 8-aminoquinoline directed C–H arylation and transamidation chemistry . The synthetic route typically starts with benzofuran-2-carboxylic acid as the precursor. The steps include:
8-Aminoquinoline Installation:
C–H Arylation: Palladium catalysis is used to install aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold.
Transamidation: A one-pot, two-step transamidation procedure is employed to achieve further diversification of the C3-arylated benzofuran products.
Chemical Reactions Analysis
3-(2-Cyclopentylacetamido)benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific substituents are replaced with other functional groups.
Common reagents used in these reactions include palladium catalysts for arylation, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(2-Cyclopentylacetamido)benzofuran-2-carboxamide has a wide range of scientific research applications:
Comparison with Similar Compounds
3-(2-Cyclopentylacetamido)benzofuran-2-carboxamide can be compared with other benzofuran derivatives, such as:
Methoxsalen: Used against psoriasis and eczema.
Amiodarone and Dronedarone: Antiarrhythmic medications.
Vilazodone: An antidepressant.
What sets this compound apart is its unique combination of the cyclopentylacetamido group and the benzofuran scaffold, which may confer distinct biological activities and chemical properties.
Properties
IUPAC Name |
3-[(2-cyclopentylacetyl)amino]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c17-16(20)15-14(11-7-3-4-8-12(11)21-15)18-13(19)9-10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6,9H2,(H2,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHWQLHPESDHJCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.